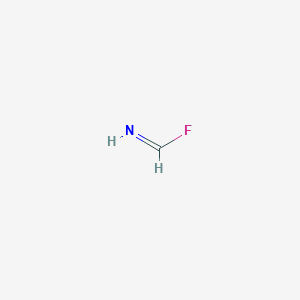
Methanimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimidoyl fluoride is an organofluorine compound characterized by the presence of a fluorine atom attached to a methanimidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanimidoyl fluoride can be synthesized through various methods, including:
Electrochemical Fluorination: This method involves the electrolysis of organic substrates in anhydrous hydrogen fluoride (AHF) using nickel electrodes.
Tetrabutylammonium Fluoride (TBAF) Fluorination: This method utilizes TBAF as a nucleophilic fluorinating reagent to introduce fluorine atoms into organic molecules.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination processes, which are efficient and cost-effective for producing high-purity fluorinated compounds .
Análisis De Reacciones Químicas
Types of Reactions: Methanimidoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Nucleophilic Reagents: Tetrabutylammonium fluoride (TBAF) is commonly used for nucleophilic substitution reactions.
Electrophilic Reagents: Various electrophiles can be used for addition reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Methanimidoyl fluoride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of methanimidoyl fluoride involves its interaction with various molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound’s unique electronic properties make it a valuable tool in the study of reaction mechanisms and molecular interactions .
Comparación Con Compuestos Similares
- Fluoromethane
- Trifluoromethylamine
- Difluoromethylamine
Propiedades
Número CAS |
35576-98-8 |
|---|---|
Fórmula molecular |
CH2FN |
Peso molecular |
47.032 g/mol |
Nombre IUPAC |
methanimidoyl fluoride |
InChI |
InChI=1S/CH2FN/c2-1-3/h1,3H |
Clave InChI |
AYIRREKZKRKQCS-UHFFFAOYSA-N |
SMILES canónico |
C(=N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


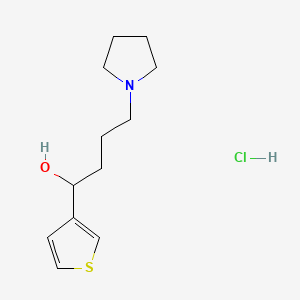
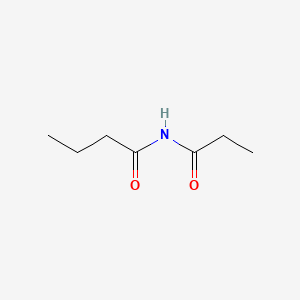

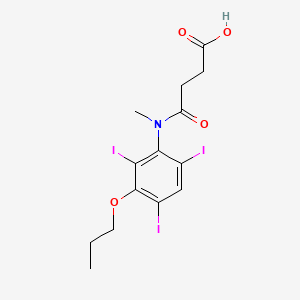
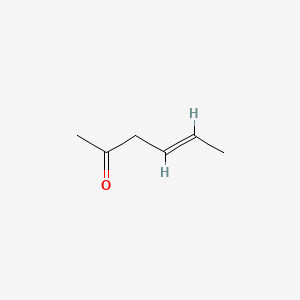
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
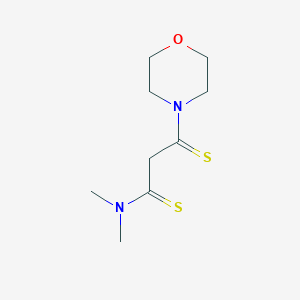
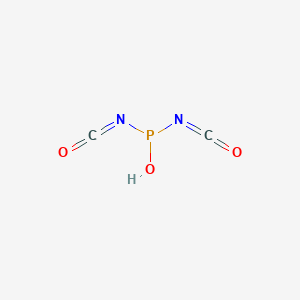
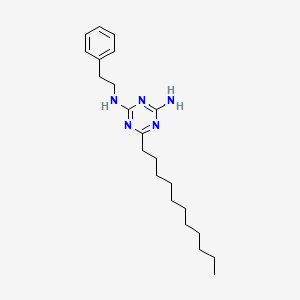
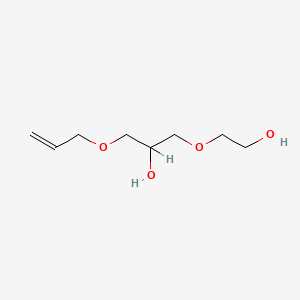
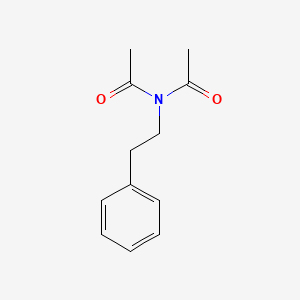
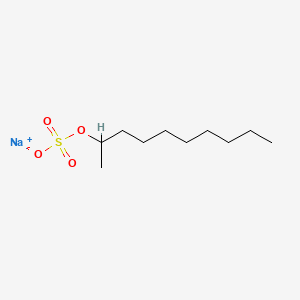

![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
